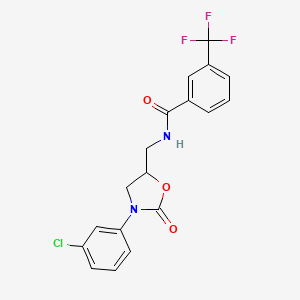
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a chlorophenyl group, an oxazolidinone ring, and a trifluoromethyl-substituted benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a chlorophenyl group, often using a chlorinated aromatic compound and a suitable catalyst.
Attachment of the Trifluoromethyl Benzamide Moiety: This final step involves the coupling of the oxazolidinone intermediate with a trifluoromethyl-substituted benzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The oxazolidinone ring can be oxidized to form corresponding oxazolidinediones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom on the chlorophenyl group.
Major Products
Oxidation: Oxazolidinediones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections or cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways critical for disease progression. The molecular targets and pathways involved would vary based on the specific disease or condition being targeted.
相似化合物的比较
Similar Compounds
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide: shares similarities with other oxazolidinone derivatives, such as linezolid and tedizolid, which are used as antibiotics.
Trifluoromethyl-substituted benzamides: These compounds are known for their enhanced metabolic stability and bioavailability.
Uniqueness
- The combination of a chlorophenyl group, an oxazolidinone ring, and a trifluoromethyl-substituted benzamide moiety makes this compound unique. This structural complexity can result in distinct biological activities and physicochemical properties compared to simpler analogs.
属性
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O3/c19-13-5-2-6-14(8-13)24-10-15(27-17(24)26)9-23-16(25)11-3-1-4-12(7-11)18(20,21)22/h1-8,15H,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOBPHLZBFLYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














